N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

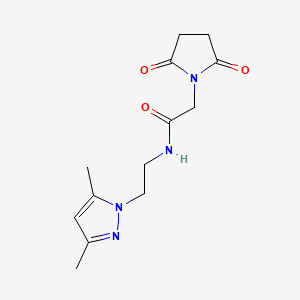

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule featuring a 3,5-dimethylpyrazole moiety linked via an ethyl spacer to an acetamide group. The acetamide is further substituted with a 2,5-dioxopyrrolidine (succinimide) ring, a structural motif known for its role as a Michael acceptor in covalent binding applications (e.g., enzyme inhibition) .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9-7-10(2)17(15-9)6-5-14-11(18)8-16-12(19)3-4-13(16)20/h7H,3-6,8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCCYVXLWISPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CN2C(=O)CCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 240.28 g/mol

- CAS Number : [insert CAS number if available]

The presence of the pyrazole and pyrrolidine moieties contributes to its biological activity, as these structures are known to interact with various biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study reported that certain pyrazole derivatives effectively inhibited BRAF(V600E), a mutation associated with melanoma .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been demonstrated through various assays. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may modulate inflammatory responses .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism.

- Modulation of Cell Signaling : It could interfere with signaling pathways that regulate cell growth and apoptosis.

- Alteration of Glycosylation Patterns : Similar compounds have been shown to affect glycosylation processes critical for antibody production in therapeutic settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the pyrazole and pyrrolidine rings can enhance potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 of pyrazole | Increased antitumor activity |

| Alteration of pyrrolidine substituents | Enhanced anti-inflammatory effects |

Case Study 1: Monoclonal Antibody Production

In a study focusing on recombinant Chinese hamster ovary (CHO) cells, a derivative closely related to this compound was shown to increase monoclonal antibody production significantly. The compound suppressed cell growth while enhancing glucose uptake and ATP levels, leading to improved productivity without compromising cell viability .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of various pyrazole derivatives in vitro against several cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting potential therapeutic applications for compounds in this class .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Containing Acetamides

Key Observations :

- Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability compared to non-fluorinated compounds.

- Thiadiazole () and benzothiazole () moieties introduce sulfur atoms, which could influence electronic properties and binding to metal ions or hydrophobic pockets.

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- The target compound’s succinimide may lower its melting point compared to imidazole derivatives (e.g., 7d at 170°C) due to reduced crystallinity from the flexible lactam ring.

- IR spectra consistently show amide C=O stretches near 1650–1680 cm⁻¹, but lactam-containing compounds (target, ) exhibit additional peaks near 1740 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.